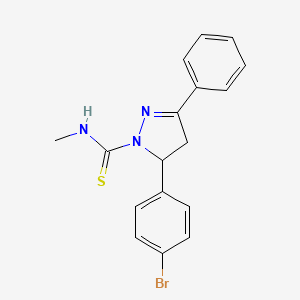

5-(4-bromophenyl)-N-methyl-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

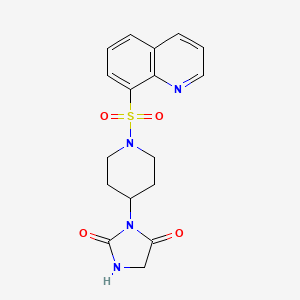

Overview

Description

The compound "5-(4-bromophenyl)-N-methyl-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide" is a derivative of the pyrazole class, which is known for its diverse biological activities. Pyrazole derivatives have been extensively studied due to their potential pharmacological properties, including antimicrobial and antidepressant activities. These compounds are characterized by a 4,5-dihydro-1H-pyrazole core structure and are often modified at various positions to enhance their biological efficacy and to explore their chemical properties .

Synthesis Analysis

The synthesis of pyrazole derivatives typically involves the cyclization of chalcones with thiosemicarbazide. For instance, the synthesis of 5-(2-hydroxyphenyl)-3-methyl-4,5-dihydropyrazole-1-carbothioamide derivatives was achieved by acylation of the cyclized product . Another method includes the solvent-free cyclization of aryl 2-propen-1-ones catalyzed by SiO2:H3PO4 under microwave irradiation, yielding 1-thiocarbomyl pyrazolines with high efficiency . These synthetic routes are crucial for creating a variety of pyrazole derivatives with potential biological activities.

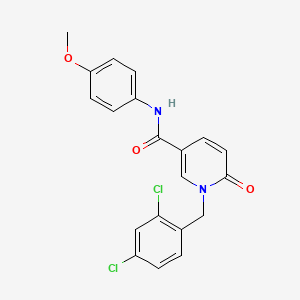

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often confirmed using single-crystal X-ray diffraction analysis. For example, a related pyrazoline derivative displayed an envelope conformation with intermolecular hydrogen bonding contributing to the crystal packing . Hirshfeld surface analysis further reveals the nature of intermolecular contacts, which is essential for understanding the compound's interactions and stability .

Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions, including cyclization, acylation, and multicomponent transformations. These reactions are influenced by the substituents on the pyrazole ring and the reaction conditions. For instance, the electrochemically induced multicomponent transformation involving isoxazolone and kojic acid led to the synthesis of a compound with potential biomedical applications .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are characterized by their analytical and spectral data, including IR, NMR, and mass spectrometry. These properties are influenced by the substituents on the pyrazole ring, as seen in the spectral correlations of some 3-phenyl-5-(substituted phenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamides . The electronic effects of substituents can affect the chemical shifts and absorption frequencies, providing insights into the compound's reactivity and interactions .

Scientific Research Applications

Synthesis and Spectral Correlation

- Synthesis and Characterization : This compound has been synthesized using a solvent-free SiO2:H3PO4 catalyzed cyclization of chalcones with thiosemicarbazide under microwave irradiation, achieving yields over 85%. The pyrazole-1-carbothioamides were characterized by analytical, physical, and spectral data (Thirunarayanan & Sekar, 2014).

Biological Activities

Monoamine Oxidase Inhibition : Some derivatives of this compound have shown in vitro monoamine oxidase (MAO) A and B inhibitory activity. Specific derivatives have been found to inhibit MAO-A enzyme with a high selectivity index (Koç et al., 2014).

Antidepressant Activity : Certain derivatives have been evaluated for antidepressant and neurotoxicity screening. One specific derivative showed significant reduction in immobility time in force swimming and tail suspension tests, indicating potential as an antidepressant medication (Mathew, Suresh, & Anbazhagan, 2014).

Antibacterial Activities : Some novel derivatives have displayed bactericidal activities against bacterial strains like E. coli and P. vulgaris. This indicates potential use in treating bacterial infections (Xin-hua, Shifan, & Baoan, 2007).

Antimicrobial Evaluation : New derivatives have been synthesized and shown promising antibacterial activities, suggesting their application in developing new antimicrobial agents (Pitucha et al., 2010).

Anticonvulsant Activity : Studies have shown that certain derivatives have anticonvulsant activity, offering potential therapeutic applications in seizure management (Beyhan et al., 2017).

Structural Analysis and Molecular Studies

Crystal Structure Studies : The compound has been subjected to single crystal X-ray diffraction studies, revealing details about its molecular structure and intermolecular interactions, important for understanding its chemical behavior and potential applications (Kumara et al., 2017).

Molecular Spectroscopic Assembly : Theoretical studies like density functional theory (DFT) have been used to optimize the molecule's structure and predict its properties. Such studies contribute to a better understanding of the molecule's behavior and potential applications in various fields (Sivakumar et al., 2020).

Fluorescent Assessment : Some derivatives have been characterized for their fluorescence properties, which can be useful in the development of fluorescent probes and sensors (Ibrahim et al., 2016).

Mechanism of Action

Target of Action

Pyrazole derivatives, which this compound is a part of, are known for their diverse pharmacological effects . They can bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .

Mode of Action

The exact mode of action would depend on the specific targets of the compound. Generally, pyrazole derivatives interact with their targets, leading to changes in cellular processes. For example, some pyrazole derivatives have shown antiviral, anti-inflammatory, and anticancer activities .

Biochemical Pathways

The affected pathways would depend on the specific targets of the compound. For instance, some pyrazole derivatives have been found to affect pathways related to inflammation, viral replication, and cell growth .

Pharmacokinetics

Similar compounds are often well-absorbed and distributed throughout the body, metabolized by the liver, and excreted in the urine .

Result of Action

The molecular and cellular effects would depend on the specific targets and mode of action of the compound. Some pyrazole derivatives have been found to inhibit viral replication, reduce inflammation, and inhibit cell growth .

Action Environment

Environmental factors such as temperature, pH, and the presence of other compounds can influence the action, efficacy, and stability of the compound. For example, certain conditions may enhance or inhibit the absorption, distribution, metabolism, or excretion of the compound .

properties

IUPAC Name |

3-(4-bromophenyl)-N-methyl-5-phenyl-3,4-dihydropyrazole-2-carbothioamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16BrN3S/c1-19-17(22)21-16(13-7-9-14(18)10-8-13)11-15(20-21)12-5-3-2-4-6-12/h2-10,16H,11H2,1H3,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJTYYRRQDMDNBS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=S)N1C(CC(=N1)C2=CC=CC=C2)C3=CC=C(C=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16BrN3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(benzo[d][1,3]dioxol-5-yl)-N-(2-(diethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2505705.png)

![3-(4-Phenylphenyl)iminobenzo[f]chromene-2-carboxamide](/img/structure/B2505708.png)

![7-Fluoro-2-methyl-3-{[1-(3-methylquinoxalin-2-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one](/img/structure/B2505711.png)

![1-(3-Phenylpropyl)-3-[(4-thiomorpholin-4-yloxan-4-yl)methyl]urea](/img/structure/B2505713.png)

![Benzyl 2-[4-(7-butyl-3-methyl-2,6-dioxopurin-8-yl)piperazin-1-yl]acetate](/img/structure/B2505714.png)

![N-(5-chloro-2-methoxyphenyl)-2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2505715.png)